Hox 1.4 protein

Hematopoietic stem cell biology HSC self-renewal Paralog group 4 HOX genes

Hox 1.4 protein (official gene symbol HOXA4, CAS 127609-92-1) is a paralog group 4 homeobox transcription factor encoded by the HOXA gene cluster on human chromosome 7p15.2. It belongs to the Deformed (Dfd) subfamily of Antennapedia-class homeodomain proteins and functions as a sequence-specific DNA-binding regulator that provides cells with positional identities along the anterior-posterior axis during embryogenesis.

Molecular Formula C6H10N2O2
Molecular Weight 0
CAS No. 127609-92-1
Cat. No. B1178606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHox 1.4 protein
CAS127609-92-1
SynonymsHox 1.4 protein
Molecular FormulaC6H10N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOXA4 (Hox 1.4 Protein, CAS 127609-92-1) Procurement Guide: Paralog Group 4 Homeobox Transcription Factor for Hematopoietic Stem Cell Biology and Skeletal Development Research


Hox 1.4 protein (official gene symbol HOXA4, CAS 127609-92-1) is a paralog group 4 homeobox transcription factor encoded by the HOXA gene cluster on human chromosome 7p15.2. It belongs to the Deformed (Dfd) subfamily of Antennapedia-class homeodomain proteins and functions as a sequence-specific DNA-binding regulator that provides cells with positional identities along the anterior-posterior axis during embryogenesis [1]. HOXA4 is a 320-amino-acid nuclear protein containing a single homeobox DNA-binding domain and is expressed in the embryonic nervous system, prevertebrae, hindbrain, spinal cord, and testis [2]. Its DNA-binding specificity is defined by consensus high-affinity (5'-TAATGA[CG]-3') and low-affinity (5'-CTAATTTT-3') target sequences, with demonstrated auto-regulatory capacity through binding to sites within its own promoter and intron [3]. The protein shares high homology with other paralog group 4 members (HOXB4, HOXC4, HOXD4) but exhibits quantifiable functional differences that preclude generic substitution in experimental systems.

Why HOXA4 (Hox 1.4 Protein) Cannot Be Interchanged with HOXB4, HOXC4, or HOXD4: Quantified Functional Divergence Across the Paralog Group


Despite belonging to the same paralog group 4 and sharing high homeodomain sequence identity, HOXA4 exhibits functionally meaningful quantitative and qualitative differences from its closest paralogs—particularly HOXB4—that render generic substitution scientifically invalid. Endogenous expression of HOXA4 in embryonic primitive hematopoietic cells is 10-fold higher than that of HOXB4 [1]. In competitive transplantation assays, Hoxa4-null hematopoietic stem cells (HSCs) fail to reconstitute irradiated recipients, whereas Hoxb4-null HSCs retain full reconstitution capacity, demonstrating non-redundant physiological requirements [2]. At the phenotypic level, single-gene knockout of Hoxa-4 produces a distinct spectrum of homeotic skeletal transformations (C2→C3, C7 ribs) that differs from those caused by Hoxd-4 deletion (C2→C1), confirming that paralog group members do not simply substitute for one another in axial patterning [3]. These quantified divergences in expression level, gene-dose sensitivity, and developmental outcome mean that selecting the correct paralog—HOXA4 versus HOXB4, HOXC4, or HOXD4—directly determines experimental validity in HSC expansion, hematopoiesis, and skeletal biology studies.

Quantitative Differentiation Evidence: HOXA4 (Hox 1.4 Protein) vs HOXB4, HOXA5, and HOXD4 Across Hematopoietic and Developmental Endpoints


Endogenous Expression in Self-Renewing HSCs: HOXA4 Is 10-Fold Higher Than HOXB4

HOXA4 exhibits a 10-fold higher endogenous expression level than its closest paralog HOXB4 in embryonic primitive hematopoietic cells undergoing self-renewal, suggesting a more potent intrinsic capacity for HSC expansion [1]. This expression advantage is observed at the physiological level in fetal liver HSCs during their primary expansion phase, where HOXA4 transcripts are ten times more abundant than HOXB4 transcripts [2]. Despite this large expression difference, ectopic overexpression studies show that both HOXA4 and HOXB4 can be driven to similar expression levels (approximately 100-fold above endogenous), yet HOXA4-overexpressing cells still demonstrate superior short-term repopulation in vivo, indicating that expression level alone does not fully account for functional divergence [1].

Hematopoietic stem cell biology HSC self-renewal Paralog group 4 HOX genes

Pro-B Cell Expansion: HOXA4 Achieves 15-Fold vs HOXB4 10-Fold Increase Over Control at 16 Days

In head-to-head in vitro expansion assays using sorted B220+ bone marrow cells cultured in B-cell-specific medium with IL-7, HOXA4 overexpression yielded a 15-fold increase in pro-B cell growth compared to control, while HOXB4 overexpression produced a 10-fold increase over the same 16-day period [1]. This 1.5-fold greater expansion potency for HOXA4 versus HOXB4 represents a quantifiable advantage in lymphoid progenitor output. In an E2A-PBX1 oncogenic background, the differential was even more dramatic: HOXA4 overexpression drove 2,381-fold expansion versus 1,090-fold for HOXB4 over 23 days, a greater than 2-fold relative advantage [1].

B-cell progenitor expansion Hematopoietic stem cell therapy IL-7 responsive lymphopoiesis

Differential Requirement for HSC Reconstitution: Hoxa4 Knockout Abolishes Engraftment While Hoxb4 Knockout Does Not

A binary functional divergence exists between HOXA4 and HOXB4 at the level of HSC transplantation: Hoxa4-mutant HSCs are incapable of reconstituting irradiated recipient mice when transplanted under competitive conditions, whereas Hoxb4-mutant HSCs retain full competitive reconstitution capacity [1]. This finding is remarkable given that HOXB4 was the first HOX gene demonstrated to expand HSCs and was considered the prime candidate for clinical HSC expansion [2]. The non-redundant requirement for HOXA4 in HSC engraftment, contrasted with the dispensability of HOXB4 for this function, demonstrates that endogenous HOXA4 serves an essential physiological role in HSC biology that its paralog cannot compensate for, despite their high sequence homology.

HSC transplantation Competitive repopulation Gene knockout phenotyping

Skeletal Homeotic Transformation Spectrum: HOXA4 Knockout Causes C2→C3 and C7 Rib Phenotypes Not Recapitulated by HOXD4 Deletion

Targeted disruption of Hoxa-4 produces a characteristic and quantifiable spectrum of skeletal homeotic transformations that differs from those caused by deletion of its paralog Hoxd-4. In Hoxa-4 homozygous null mice, 71% exhibit the processus spinus normally associated with the second cervical vertebra (C2) appearing on the third cervical vertebra (C3), and 48% develop extensive ribs on the seventh cervical vertebra (C7), with 20% of these ribs being long enough to fuse to the costal cartilage of the first thoracic rib (T1) [1]. By contrast, Hoxd-4 mutation causes homeotic transformation of C2 toward the morphology of the first cervical vertebra (C1) with malformations of the neural arches of C1 to C3—a distinct phenotypic pattern [2]. The non-overlapping transformation spectra confirm that HOXA4 and HOXD4 specify different segmental identities along the anterior-posterior axis.

Axial skeletal patterning Homeotic transformation Cervical vertebra identity specification

Differential Prognostic Value in Lung Adenocarcinoma: HOXA5 but Not HOXA4 Predicts Survival Despite Co-Downregulation

In a comprehensive multi-cohort analysis of 3,201 lung adenocarcinoma (LUAD) samples and 2,494 non-cancer lung samples, both HOXA4 and HOXA5 were significantly downregulated in tumors (P < 0.05) [1]. However, a critical distinction emerged in prognostic utility: aberrant HOXA5 expression was significantly correlated with clinical progression of LUAD (P < 0.05) and showed remarkable prognostic value for overall survival, whereas HOXA4 did not demonstrate independent prognostic significance [1]. Both genes showed negative correlation with tumor purity and positive correlation with immune cell infiltration (B cells, T cells, macrophages), and both inhibited proliferation, migration, and invasion of LUAD cells when overexpressed in vitro [1]. This divergence in prognostic power between two co-downregulated, co-functional HOXA cluster neighbors means that HOXA5—not HOXA4—serves as the clinically actionable biomarker, while HOXA4 retains value for mechanistic studies of HOXA-mediated tumor suppression.

Lung adenocarcinoma biomarkers HOXA gene expression Cancer prognosis

High-Confidence Application Scenarios for HOXA4 (Hox 1.4 Protein) Procurement: Evidence-Backed Research and Industrial Uses


Ex Vivo Expansion of Hematopoietic Stem Cells for Transplantation: HOXA4 Overexpression Achieves Superior Short-Term Engraftment vs HOXB4

HOXA4 overexpression drives net expansion of functional mouse HSCs in vitro with up to 100-fold greater total bone marrow culture output than control after 3 weeks [6]. When transplanted into lethally irradiated recipients, HOXA4-overexpressing HSCs achieve significantly superior short-term peripheral blood repopulation compared to HOXB4-overexpressing HSCs, with enhanced B-cell reconstitution at 8 weeks post-transplant [6]. Procurement of HOXA4 expression constructs or recombinant protein is therefore indicated for laboratories optimizing ex vivo HSC expansion protocols where rapid short-term engraftment and lymphoid reconstitution are clinical priorities. Note that long-term repopulation capacity is equivalent between HOXA4 and HOXB4, so the choice between paralogs should be dictated by the specific temporal window of therapeutic interest [6].

B-Cell Progenitor Manufacturing for Adoptive Immunotherapy: HOXA4 Provides 1.5-Fold Greater Expansion Than HOXB4

For ex vivo production of B-cell progenitors intended for post-transplant immune reconstitution, HOXA4 transduction yields a 15-fold expansion of pro-B cells over 16 days compared to empty vector control, versus 10-fold for HOXB4 [6]. This 50% greater expansion efficiency translates to shorter culture times or higher cell yields for equivalent duration, directly impacting Good Manufacturing Practice (GMP) process economics. The expansion is specific to IL-7-responsive B-cell progenitors without affecting more primitive Whitlock-Witte-initiating cells, providing a defined and controllable differentiation window [4]. Critically, both HOXA4- and HOXB4-expanded cells lack oncogenic transformation capacity upon transplantation, supporting their safety profile for cell therapy applications [6].

Congenital Skeletal Malformation Modeling: HOXA4 Knockout Recapitulates Human Cervical Rib Phenotype

HOXA4-null mice develop ribs on the seventh cervical vertebra (C7) at 48% penetrance, of which 20% are long enough to fuse to the T1 costal cartilage, and 71% exhibit anterior homeotic transformation of C3 toward C2 identity [6]. This phenotype directly models human cervical rib conditions linked to thoracic outlet syndrome (OMIM:117900) and radioulnar synostosis-microcephaly-scoliosis syndrome (ORPHA:3268), both of which show phenotypic similarity to Hoxa4 mutant mice in cross-species phenotype comparisons [4]. Procurement of HOXA4 knockout mouse models or HOXA4-targeting CRISPR reagents is essential for developmental biologists studying the genetic basis of cervical rib formation and vertebral segment identity, as this specific phenotypic spectrum is not replicated by Hoxd-4 or Hoxb-4 single mutants [5].

HOXA-Mediated Tumor Suppression Mechanistic Studies in Lung Adenocarcinoma: Distinct from HOXA5 Prognostic Applications

HOXA4 is significantly downregulated in lung adenocarcinoma alongside HOXA5, and overexpression of HOXA4 exerts notable inhibitory effects on LUAD cell proliferation, migration, and invasion in vitro [6]. However, unlike HOXA5, HOXA4 downregulation does not independently predict worse overall survival, making HOXA4 the appropriate reagent for investigating the core tumor-suppressive transcriptional program shared across the anterior HOXA cluster, while HOXA5 should be used for survival-correlative biomarker development [6]. Procurement of HOXA4-specific antibodies, siRNAs, or overexpression constructs is warranted for chromatin immunoprecipitation (ChIP-seq) and transcriptomic studies aimed at identifying the overlapping versus unique target gene networks through which anterior HOXA proteins restrain lung cancer progression.

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